molecular formula C11H8F3NO2 B134831 2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid CAS No. 132502-93-3

2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid

Cat. No.: B134831
CAS No.: 132502-93-3
M. Wt: 243.18 g/mol
InChI Key: QZRVCUOJFCWPCW-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid is an organic compound that belongs to the class of indole derivatives. The presence of the trifluoromethyl group in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid typically involves the introduction of the trifluoromethyl group into the indole ring. One common method is the radical trifluoromethylation of indole derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)indole
  • 3-(Trifluoromethyl)indole
  • 2-(2,2,2-Trifluoroethyl)indole

Uniqueness

2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid is unique due to the presence of both the trifluoromethyl group and the acetic acid moiety. This combination imparts distinct chemical reactivity and biological activity compared to other trifluoromethylated indole derivatives .

Biological Activity

2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid, a derivative of indole, is notable for its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an intriguing candidate for medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a trifluoromethyl group at the 4-position of the indole ring and an acetic acid moiety. This unique structure contributes to its biological activity and stability.

Feature Description
Indole Moiety Central structure known for various biological activities
Trifluoromethyl Group Enhances lipophilicity and receptor binding
Acetic Acid Group Increases solubility and reactivity

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The trifluoromethyl group significantly enhances the compound’s ability to bind to biological receptors, which can modulate enzymatic activities and influence various cellular processes.

Key Mechanisms:

  • Receptor Binding: The trifluoromethyl group increases binding affinity to certain receptors.
  • Enzyme Modulation: Interaction with kinases and other enzymes may alter their activity, leading to therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines.

Cell Line Activity Observed
HT-29 (Colon Carcinoma)Significant cytotoxicity observed in cell viability assays
MDA-MB-231 (Breast Cancer)Induction of apoptosis at low concentrations
A549 (Lung Cancer)Effective in reducing cell proliferation

Antimicrobial Activity

The indole-acetic acid derivatives have also shown potential antibacterial properties. The presence of the trifluoromethyl group may enhance these effects, although further studies are required to fully elucidate this aspect.

Case Studies

  • Antitumor Efficacy in Solid Tumors
    • A study demonstrated that derivatives of indole-acetic acids, including those with trifluoromethyl substitutions, exhibited marked antitumor activity against solid tumors such as colon and lung cancers. The compounds were tested using MTT assays, showing significant cytotoxic effects on tumor cell lines .
  • Antiviral Properties
    • Related compounds have been screened for antiviral activity against SARS-CoV-2, revealing that certain indole derivatives can inhibit viral entry without cytotoxicity at effective concentrations .

Properties

IUPAC Name

2-[2-(trifluoromethyl)-1H-indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c12-11(13,14)10-7(5-9(16)17)6-3-1-2-4-8(6)15-10/h1-4,15H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRVCUOJFCWPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345894
Record name [2-(Trifluoromethyl)-1H-indol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132502-93-3
Record name [2-(Trifluoromethyl)-1H-indol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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